molecular formula C21H26N4O5S B2711154 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-81-4

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2711154
CAS RN: 868982-81-4
M. Wt: 446.52
InChI Key: XITZBVJKHJPEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, commonly known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MS023 is a potent and selective inhibitor of lysine methyltransferase 4D (KMT4D), which is involved in the epigenetic regulation of gene expression.

Scientific Research Applications

Synthetic Applications and Chemical Reactions

Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides : Research by Bhunia, De, and Ma (2022) demonstrates the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method exhibits excellent chemoselectivity and tolerates a wide range of functional groups, leading to the formation of diverse N-arylation products (Bhunia, De, & Ma, 2022).

Antibacterial Properties

Piperazinyl Oxazolidinone Antibacterial Agents : The study by Tucker et al. (1998) highlights the development of piperazinyl oxazolidinones with a six-membered heteroaromatic ring, showing potent antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This research contributes to the understanding of structure-activity relationships within oxazolidinone derivatives (Tucker et al., 1998).

Metal Complex Formation

Zinc(II) Complexes with Aminal and Hemiaminal Ether Derivatives : A study by Purkait et al. (2018) explores the synthesis and structural elucidation of zinc(II) complexes with aminal and hemiaminal ether derivatives. These complexes demonstrate significant phosphatase activities and are characterized by detailed NMR and ESI-MS analyses, providing insights into their potential applications in catalysis and biological systems (Purkait et al., 2018).

properties

IUPAC Name

N'-(pyridin-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-6-4-5-7-22-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZBVJKHJPEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

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